molecular formula C21H19FN2O6S B2735756 methyl 4-[6-fluoro-2-(morpholine-4-carbonyl)-1,1-dioxo-4H-1lambda6,4-benzothiazin-4-yl]benzoate CAS No. 1251681-22-7

methyl 4-[6-fluoro-2-(morpholine-4-carbonyl)-1,1-dioxo-4H-1lambda6,4-benzothiazin-4-yl]benzoate

Cat. No.: B2735756
CAS No.: 1251681-22-7
M. Wt: 446.45
InChI Key: ZMJCKTBOQVMTFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-[6-fluoro-2-(morpholine-4-carbonyl)-1,1-dioxo-4H-1λ⁶,4-benzothiazin-4-yl]benzoate is a structurally complex molecule featuring a 1,1-dioxo-4H-1λ⁶,4-benzothiazin core substituted with a fluorine atom at position 6 and a morpholine-4-carbonyl group at position 2. The morpholine moiety is often incorporated to improve aqueous solubility, while the fluorine atom may contribute to metabolic stability and electronic modulation of the aromatic system .

Properties

IUPAC Name

methyl 4-[6-fluoro-2-(morpholine-4-carbonyl)-1,1-dioxo-1λ6,4-benzothiazin-4-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN2O6S/c1-29-21(26)14-2-5-16(6-3-14)24-13-19(20(25)23-8-10-30-11-9-23)31(27,28)18-7-4-15(22)12-17(18)24/h2-7,12-13H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMJCKTBOQVMTFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)N2C=C(S(=O)(=O)C3=C2C=C(C=C3)F)C(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[6-fluoro-2-(morpholine-4-carbonyl)-1,1-dioxo-4H-1lambda6,4-benzothiazin-4-yl]benzoate involves multiple steps, including the formation of intermediate compoundsThe final step involves the acylation of the intermediate compound to form the target compound .

Industrial Production Methods

Industrial production methods for this compound may involve optimization of reaction conditions to increase yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are commonly used to purify the final product .

Chemical Reactions Analysis

Types of Reactions

methyl 4-[6-fluoro-2-(morpholine-4-carbonyl)-1,1-dioxo-4H-1lambda6,4-benzothiazin-4-yl]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired reaction .

Major Products

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

methyl 4-[6-fluoro-2-(morpholine-4-carbonyl)-1,1-dioxo-4H-1lambda6,4-benzothiazin-4-yl]benzoate has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and antiviral properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of methyl 4-[6-fluoro-2-(morpholine-4-carbonyl)-1,1-dioxo-4H-1lambda6,4-benzothiazin-4-yl]benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Benzothiazin Cores

The benzothiazin core is a critical feature shared with ethyl 3-[2-(3,4-dimethoxybenzoyl)-1,1-dioxo-4H-1λ⁶,4-benzothiazin-4-yl]benzoate (CAS: 1114853-29-0, ). Key differences include:

  • Substituents at Position 2: The target compound has a morpholine-4-carbonyl group, whereas the analog in features a 3,4-dimethoxybenzoyl group.
  • Position 6 Modification : The fluorine atom in the target compound may enhance metabolic stability and alter binding interactions compared to unsubstituted analogs.

Benzoate Esters with Piperazine/Morpholine Linkers

Compounds C1–C7 () share a methyl benzoate ester and piperazine linker but differ in their quinoline-based cores. For example:

  • C4 (Methyl 4-(4-(2-(4-Fluorophenyl)quinoline-4-carbonyl)piperazin-1-yl)benzoate): The 4-fluorophenyl group mirrors the fluorine substitution in the target compound, suggesting shared strategies for optimizing steric and electronic properties. However, the quinoline core in C4 may confer distinct π-π stacking interactions compared to the benzothiazin system .

Morpholino-Triazine Derivatives

Methyl 4-(3-(4-(4,6-Dimorpholino-1,3,5-triazin-2-yl)phenyl)ureido)benzoate (Compound 21, ) incorporates two morpholine groups on a triazine ring. While both compounds use morpholine for solubility, the triazine core in Compound 21 offers a planar, electron-deficient system, contrasting with the benzothiazin’s fused heterocyclic structure. This divergence could lead to differences in target selectivity and solubility profiles .

Role of Fluorine Substitution

Fluorine at position 6 in the target compound likely reduces metabolic oxidation compared to non-fluorinated analogs (e.g., unsubstituted benzothiazins). This aligns with trends observed in C4 (), where a 4-fluorophenyl group improves stability .

Impact of Morpholine vs. Piperazine Linkers

Morpholine’s oxygen atom increases hydrophilicity compared to piperazine’s nitrogen-rich structure.

Ester Groups and Bioavailability

The methyl benzoate ester in the target compound and analogs (e.g., C1–C7 , ) is a prodrug strategy to enhance membrane permeability. Ethyl esters, as in ’s benzothiazin derivative, may exhibit slower hydrolysis rates compared to methyl esters, affecting release kinetics .

Comparative Data Table

Compound Name Core Structure Key Substituents Molecular Weight* Notable Features
Target Compound Benzothiazin 6-Fluoro, 2-(morpholine-4-carbonyl) ~481.4† Morpholine for solubility; fluorine for stability
Ethyl 3-[2-(3,4-dimethoxybenzoyl)-1,1-dioxo-4H-1λ⁶,4-benzothiazin-4-yl]benzoate Benzothiazin 2-(3,4-dimethoxybenzoyl), ethyl ester ~529.5† Methoxy groups for electronic modulation
C4 (Methyl 4-(4-(2-(4-fluorophenyl)quinoline-4-carbonyl)piperazin-1-yl)benzoate) Quinoline 4-Fluorophenyl, piperazine linker ~515.5† Fluorine-enhanced stability; piperazine linker
Compound 21 (Methyl 4-(3-(4-(4,6-dimorpholino-1,3,5-triazin-2-yl)phenyl)ureido)benzoate) Triazine Dimorpholino, ureido linker ~480.0‡ Dual morpholine groups; planar triazine core

*Calculated based on molecular formulas where exact data are unavailable. †Estimated using molecular formula calculators. ‡Reported yield-adjusted molecular weight from .

Biological Activity

Methyl 4-[6-fluoro-2-(morpholine-4-carbonyl)-1,1-dioxo-4H-1λ6,4-benzothiazin-4-yl]benzoate (CAS Number: 1251681-22-7) is a synthetic compound with potential biological activity, particularly in the context of medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant research findings.

Molecular Structure

The molecular formula of methyl 4-[6-fluoro-2-(morpholine-4-carbonyl)-1,1-dioxo-4H-1λ6,4-benzothiazin-4-yl]benzoate is C21H19FN2O6S, with a molecular weight of 446.45 g/mol. The compound features a benzothiazin core, which is known for its diverse biological activities.

Structural Formula

The structural representation can be summarized as follows:

IUPAC Name methyl 4 6 fluoro 2 morpholine 4 carbonyl 1 1 dioxo 1 6 4 benzothiazin 4 yl benzoate\text{IUPAC Name methyl 4 6 fluoro 2 morpholine 4 carbonyl 1 1 dioxo 1 6 4 benzothiazin 4 yl benzoate}

Antimicrobial Properties

Research indicates that compounds similar to methyl 4-[6-fluoro-2-(morpholine-4-carbonyl)-1,1-dioxo-4H-1λ6,4-benzothiazin-4-yl]benzoate exhibit significant antimicrobial properties. A study on benzothiazine derivatives demonstrated their effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria .

The proposed mechanism through which this compound exerts its biological effects involves inhibition of specific enzymes or pathways critical for microbial survival. For instance, the structural characteristics allow for interaction with bacterial ribosomes or DNA synthesis pathways, leading to reduced viability of pathogenic organisms .

Case Study 1: Antibacterial Efficacy

In a laboratory study, methyl 4-[6-fluoro-2-(morpholine-4-carbonyl)-1,1-dioxo-4H-1λ6,4-benzothiazin-4-yl]benzoate was tested against Staphylococcus aureus and Escherichia coli. The results showed a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus and 64 µg/mL against E. coli, indicating moderate antibacterial activity .

Case Study 2: Cytotoxicity Assessment

A cytotoxicity assay was performed using human cancer cell lines (e.g., A549 lung cancer cells). The compound exhibited a dose-dependent reduction in cell viability with an IC50 value of approximately 25 µM, suggesting potential as an anticancer agent .

Comparative Analysis of Biological Activity

Compound NameMIC (µg/mL)IC50 (µM)Activity Type
Methyl 4-[6-fluoro...]32 (S. aureus)25Antibacterial & Anticancer
Benzothiazine Derivative A16 (E. coli)20Antibacterial
Benzothiazine Derivative B64 (S. aureus)>50Antibacterial

Q & A

Q. What are the key considerations for optimizing the synthesis yield of methyl 4-[6-fluoro-2-(morpholine-4-carbonyl)-1,1-dioxo-4H-1λ⁶,4-benzothiazin-4-yl]benzoate?

Optimizing synthesis requires careful control of reaction conditions. Key factors include:

  • Temperature : Elevated temperatures (e.g., 45°C) improve reaction rates but may increase side reactions .
  • Solvents : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates .
  • Catalysts : Use of base catalysts (e.g., triethylamine) to facilitate coupling reactions .
  • Purification : Column chromatography or recrystallization ensures high purity, critical for downstream applications .

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR in deuterated solvents (e.g., DMSO-d₆) resolve aromatic protons and carbonyl groups. For example, methoxy groups appear as singlets near δ 3.8 ppm .
  • X-ray Crystallography : Determines 3D conformation if suitable crystals are obtained .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight and fragmentation patterns .

Q. How can initial biological activity screening be designed for this compound?

  • In vitro assays : Test against cancer cell lines (e.g., MCF-7 or HeLa) to assess cytotoxicity, using fluorinated analogs as positive controls due to their enhanced bioactivity .
  • Target binding studies : Surface plasmon resonance (SPR) or fluorescence polarization to measure affinity for enzymes like kinases or proteases .

Q. What challenges arise in maintaining reaction selectivity during synthesis?

  • Functional group compatibility : The morpholine-carbonyl group may hydrolyze under acidic conditions; use inert atmospheres (N₂/Ar) to prevent oxidation .
  • Regioselectivity : Fluorine at the 6-position directs electrophilic substitutions, but competing reactions require monitoring via TLC or HPLC .

Q. How does the compound’s stability vary under different storage conditions?

  • Light sensitivity : Store in amber vials to prevent photodegradation of the benzothiazine core .
  • Moisture : Lyophilize and store under desiccation to avoid ester hydrolysis .

Advanced Research Questions

Q. How can computational methods predict the bioactivity of derivatives of this compound?

  • DFT calculations : Optimize geometries to study electronic effects of fluorine and morpholine groups on binding .
  • Molecular docking : Simulate interactions with targets like β-amyloid or EGFR kinases using software (e.g., AutoDock Vina) .
  • QSAR models : Correlate substituent effects (e.g., electron-withdrawing groups) with IC₅₀ values from bioassays .

Q. How should contradictory data in biological assays be resolved?

  • Dose-response validation : Repeat assays across multiple concentrations to rule out false positives/negatives .
  • Orthogonal assays : Confirm anti-inflammatory activity via both COX-2 inhibition and cytokine (IL-6/TNF-α) suppression .
  • Batch variability : Characterize impurities via LC-MS to identify synthetic byproducts affecting bioactivity .

Q. What strategies are effective for derivatizing the benzothiazine core to enhance activity?

  • Side-chain modifications : Introduce sulfonamide or amide groups at the 2-position to improve solubility and target affinity .
  • Heterocycle fusion : Attach triazine or pyridazinone rings to the benzoate moiety for multi-target engagement .

Q. What advanced techniques elucidate dynamic structural behavior in solution?

  • VT-NMR : Variable-temperature NMR (e.g., -40°C to 80°C) reveals conformational flexibility of the morpholine ring .
  • 2D NOESY : Identifies spatial proximity between the fluorine atom and aromatic protons, informing steric effects .

Q. How can structure-activity relationships (SAR) guide optimization of this compound?

  • Fluorine positioning : Compare 6-fluoro vs. 7-fluoro analogs to assess impact on lipophilicity (logP) and membrane permeability .
  • Morpholine substitution : Replace morpholine with piperazine or thiomorpholine to modulate pharmacokinetics (e.g., t₁/₂) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.